Enhanced Lipophilicity vs. Key Analogs
The calculated LogP of 1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine is 1.81, which is substantially higher than the LogP of the N-unsubstituted parent compound (4-nitro-1H-pyrazol-3-amine, CAS 16115-82-5) and the 5-des-methyl analog (1-ethyl-4-nitro-1H-pyrazol-3-amine, CAS 2023003-07-6, calculated LogP ~0.92 based on fragment contributions) [1]. This increased lipophilicity results directly from the presence of both the 1-ethyl and 5-methyl substituents, which enhance hydrophobic surface area without introducing additional hydrogen-bond donors or acceptors .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.81 |
| Comparator Or Baseline | 4-Nitro-1H-pyrazol-3-amine: ~0.2 (predicted); 1-Ethyl-4-nitro-1H-pyrazol-3-amine: ~0.92 (predicted) |
| Quantified Difference | ΔLogP ≈ +1.6 vs. N-unsubstituted parent; ΔLogP ≈ +0.89 vs. 5-des-methyl analog |
| Conditions | Computational prediction; no experimental octanol-water partition data available in public literature |
Why This Matters
Higher LogP facilitates passive membrane permeability in cell-based assays and improves solubility in organic solvents for synthesis, making this compound a preferred building block for projects requiring balanced lipophilicity without molecular weight penalty.
- [1] Molbase. 1-Ethyl-5-methyl-4-nitropyrazol-3-amine, CAS 1170024-12-0. Compound Datasheet (LogP 1.8062). View Source
